2,2-Bis(methylsulfanyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)ethan-1-amine is an organosulfur compound with the chemical formula C4H11NS2 It is a colorless liquid that can be viewed as a derivative of ethan-1-amine with two methylsulfanyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)ethan-1-amine can be achieved through several methods:
S-Methylation of cysteamine: This involves the reaction of cysteamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Decarboxylation of S-methylcysteine: This method involves the decarboxylation of S-methylcysteine, which can be achieved through heating or using decarboxylation catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)ethan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur-containing groups can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylthioethylamine: This compound has a similar structure but with only one methylsulfanyl group attached to the ethan-1-amine backbone.
S-Methylcysteamine: Another related compound with a single methylsulfanyl group.
Uniqueness
2,2-Bis(methylsulfanyl)ethan-1-amine is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57270-51-6 |
---|---|
Molecular Formula |
C4H11NS2 |
Molecular Weight |
137.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H11NS2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 |
InChI Key |
IHJVGXNOQWLWOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CN)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.